

chemical structure and properties of 13-Dihydrocarminomycin

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Compound of Interest

Compound Name: 13-Dihydrocarminomycin

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13-Dihydrocarminomycin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dihydrocarminomycin is an anthracycline antibiotic and a major metabolite of the antitumor agent carminomycin.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The primary mechanism of action for anthracyclines involves DNA intercalation, leading to the inhibition of critical cellular processes such as DNA replication and transcription, ultimately inducing apoptosis in cancer cells. This guide summarizes the available data on **13-**

Dihydrocarminomycin, presents a generalized experimental protocol for assessing its cytotoxicity, and illustrates the putative signaling pathways involved in its mode of action based on the broader understanding of its chemical class.

Chemical Structure and Physicochemical Properties

13-Dihydrocarminomycin, a derivative of carminomycin, is characterized by its tetracyclic aglycone core linked to an amino sugar.

Chemical Structure:



• IUPAC Name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione[2]

Molecular Formula: C₂₆H₂₉NO₁₀[2]

Molecular Weight: 515.5 g/mol [1][2]

Physicochemical Properties:

The following table summarizes the known physicochemical properties of **13-Dihydrocarminomycin**.

Property	Value	Source(s)
Molecular Formula	C26H29NO10	[2]
Molecular Weight	515.5 g/mol	[1][2]
Solubility	Good solubility in polar organic solvents (e.g., methanol). Limited solubility in water (approx. 0.2 mg/mL at 25°C).	
Storage Conditions	Recommended storage at 2-8°C.	
Melting Point	Not available.	-

Biological and Pharmacological Properties

13-Dihydrocarminomycin is recognized as a significant metabolite of the antitumor antibiotic, Carminomycin.[1] While it is considered to have weaker antitumor activity compared to its parent compound, studies have demonstrated its efficacy against various cancer cell lines.

Antitumor Activity:

Research has shown that **13-Dihydrocarminomycin** exhibits significant antitumor activity against several murine leukemia cell lines, including:



- Lymphosarcoma L10-1
- Sarcoma 180
- Garding-Passy melanoma
- Lymphoid leukosis L-1210
- Lymphocytal leukosis P-388

An IC₅₀ value of 0.06 μg/mL has been reported for the inhibition of L1210 cell growth.

Mechanism of Action:

As an anthracycline, the primary mechanism of action of **13-Dihydrocarminomycin** is believed to be DNA intercalation. The planar aromatic portion of the molecule inserts itself between the base pairs of the DNA double helix. This interaction leads to several downstream cellular consequences:

- Inhibition of DNA Replication and Transcription: The intercalation distorts the DNA structure, hindering the action of enzymes essential for replication and transcription.
- Topoisomerase II Inhibition: Anthracyclines are known to interfere with the function of topoisomerase II, an enzyme that alters DNA topology. This inhibition leads to the accumulation of DNA strand breaks.
- Induction of Apoptosis: The cellular stress caused by DNA damage and the inhibition of vital cellular processes triggers programmed cell death, or apoptosis.

Experimental Protocols

While specific, detailed experimental protocols for studies that have utilized **13- Dihydrocarminomycin** are not readily available in the public domain, a standard methodology for assessing its in vitro antitumor activity would involve a cytotoxicity assay, such as the MTT assay.

MTT Assay for Cytotoxicity of 13-Dihydrocarminomycin against L-1210 Leukemia Cells:



This protocol is a generalized procedure based on standard MTT assay protocols.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **13-Dihydrocarminomycin** on the proliferation of L-1210 murine leukemia cells.

Materials:

- L-1210 murine leukemia cells
- RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 13-Dihydrocarminomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: L-1210 cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well in 100 μ L of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment and stabilization.
- Compound Treatment: A stock solution of 13-Dihydrocarminomycin is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 μL of the medium containing the different concentrations of 13-Dihydrocarminomycin. Control wells receive medium with the solvent at the same final concentration as the treatment wells.



- Incubation: The plates are incubated for a period of 48 to 72 hours.
- MTT Addition: Following the incubation period, 10 μL of the 5 mg/mL MTT solution is added to each well. The plates are then incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: The medium is carefully removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the concentration of **13-Dihydrocarminomycin**.

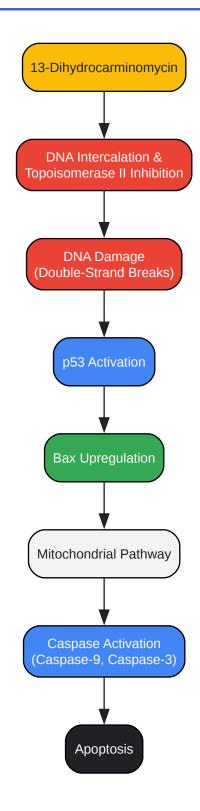
Signaling Pathways and Molecular Interactions

The precise signaling pathways directly modulated by **13-Dihydrocarminomycin** have not been extensively elucidated. However, based on its classification as an anthracycline and its known mechanism of DNA intercalation and topoisomerase II inhibition, a putative pathway leading to apoptosis can be proposed. The cellular stress induced by DNA damage is a known activator of the p53 tumor suppressor pathway.

Putative Apoptosis Induction Pathway:

The following diagram illustrates a generalized pathway of how a DNA-damaging agent like an anthracycline can lead to apoptosis.





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Caption: Putative signaling pathway for 13-Dihydrocarminomycin-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment:



The following diagram outlines the general workflow for determining the in vitro cytotoxicity of a compound.



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Caption: General experimental workflow for determining the IC50 of 13-Dihydrocarminomycin.

Conclusion

13-Dihydrocarminomycin is a noteworthy anthracycline with demonstrated antitumor properties. Its mechanism of action, consistent with other members of its class, centers on the disruption of DNA integrity and function, leading to apoptotic cell death. While further research is required to fully delineate its specific interactions with cellular signaling pathways and to establish detailed protocols for its application, the information presented in this guide provides a solid foundation for researchers and professionals in the field of drug development. The provided experimental framework and the putative signaling pathway offer a starting point for future investigations into the therapeutic potential of this compound.

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